molecular formula C21H23FN2O5S2 B4004882 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(4-fluorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(4-fluorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B4004882
M. Wt: 466.6 g/mol
InChI Key: ADTBYWWCHWUZFT-UHFFFAOYSA-N
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Description

This compound belongs to a class of benzothiophene-3-carboxamide derivatives characterized by a tetrahydrobenzothiophene core substituted with a carboxamide group at position 3 and an acetamide-linked aryl/heteroaryl moiety at position 2. The specific substituent in this molecule is a 4-fluorophenoxy group, which distinguishes it from structurally related analogs. The 1,1-dioxidotetrahydrothiophen-3-yl (sulfolane-derived) moiety attached to the carboxamide nitrogen enhances solubility and influences molecular interactions due to its polar sulfone group.

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-[[2-(4-fluorophenoxy)acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O5S2/c22-13-5-7-15(8-6-13)29-11-18(25)24-21-19(16-3-1-2-4-17(16)30-21)20(26)23-14-9-10-31(27,28)12-14/h5-8,14H,1-4,9-12H2,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADTBYWWCHWUZFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)COC3=CC=C(C=C3)F)C(=O)NC4CCS(=O)(=O)C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(4-fluorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may start with the preparation of the tetrahydrothiophene ring, followed by the introduction of the fluorophenoxy group and the benzothiophene carboxamide moiety. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions using continuous flow reactors and optimizing reaction parameters for large-scale synthesis.

Chemical Reactions Analysis

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(4-fluorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have biological activity that can be explored for potential therapeutic applications.

    Medicine: The compound could be investigated for its potential as a drug candidate.

    Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(4-fluorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituent at Position 2 Bioactivity/Notes Reference ID
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(3-methylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 3-methylphenoxy Structural analog; methyl group may enhance lipophilicity and metabolic stability.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(2,6-dimethylphenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 2,6-dimethylphenoxy Steric hindrance from dimethyl groups could reduce binding efficiency in enzyme-active sites.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[(4-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 4-methoxybenzoyl Methoxy group introduces electron-donating effects, potentially altering electronic interactions.
2-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]amino}-N-(2-furylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide 1,3-dioxoisoindole + furylmethyl Heteroaryl substituents may confer unique binding modes in biological targets.
2-{[(E)-4-methoxyphenyl)methylene]amino}-N-(3-methylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (Compound I from [11]) 4-methoxyphenylmethylene + 3-methylphenyl Demonstrated antibacterial/antifungal activity; suggests methoxy groups enhance bioactivity.

Key Structural and Functional Insights:

Methyl groups (e.g., 3-methylphenoxy in ) increase lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.

Impact of Sulfolane Moiety :

  • The 1,1-dioxidotetrahydrothiophen-3-yl group is conserved across analogs, suggesting its role in stabilizing hydrogen bonds via the sulfone oxygen atoms. This feature is critical for interactions with polar residues in protein binding pockets .

Heteroaryl Variations :

  • Analogs with furylmethyl or isoindole groups (e.g., ) exhibit distinct electronic profiles, which may diversify target selectivity compared to purely aromatic substituents.

Research Findings and Methodological Considerations

Synthetic Strategies :

  • These compounds are typically synthesized via coupling reactions between pre-functionalized benzothiophene cores and acylated amines. Crystallographic tools like SHELX and ORTEP-3 (used in structural validation ) confirm the planar geometry of the benzothiophene core and substituent orientations.

Biological Activity Trends: While direct data for the 4-fluorophenoxy derivative are scarce, analogs like Compound I () with methoxy/methyl groups show measurable antimicrobial activity, suggesting fluorine’s electronegativity could enhance target binding.

Lumping Strategy Relevance :

  • As per , compounds with similar scaffolds (e.g., conserved benzothiophene core) are often grouped for computational modeling or metabolic studies, though substituent-specific effects necessitate individual profiling.

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(4-fluorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique molecular structure incorporates a tetrahydrothiophene ring and various functional groups that suggest diverse biological activities.

Chemical Structure and Properties

The compound's IUPAC name reflects its intricate structure, which includes:

  • Tetrahydrothiophene ring : A five-membered ring containing sulfur and oxygen.
  • Fluorophenoxy group : Enhances pharmacological properties.
  • Benzothiophene carboxamide moiety : Contributes to its potential reactivity and biological activity.

The molecular formula is C21H23FN2O5S2C_{21}H_{23}FN_{2}O_{5}S_{2} with a molecular weight of approximately 453.6 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The sulfone group and the fluorobenzamide moiety are crucial for binding to proteins or enzymes, potentially modulating their activity.

Pharmacological Studies

Research indicates that derivatives of benzothiophene compounds exhibit a range of biological activities, including:

  • Analgesic Effects : Studies have shown that related compounds demonstrate significant analgesic properties in animal models. For instance, derivatives tested using the "hot plate" method on mice exhibited analgesic effects greater than standard analgesics like metamizole .
  • Antimicrobial Activity : Compounds with similar structural features have been reported to possess antimicrobial properties. This suggests that this compound may also exhibit such activities due to its unique functional groups.

Case Studies

  • Analgesic Activity Evaluation :
    • A study evaluated the analgesic effects of various derivatives of tetrahydrobenzo[b]thiophene using the "hot plate" method on outbred white mice. The results indicated that some compounds significantly reduced pain response compared to controls .
  • Antimicrobial Evaluation :
    • Research on similar thiophene derivatives revealed promising antimicrobial activity against various pathogens. This suggests that the compound may be effective against bacterial infections.

Data Tables

PropertyValue
IUPAC NameThis compound
Molecular FormulaC21H23FN2O5S2
Molecular Weight453.6 g/mol
Key Functional GroupsTetrahydrothiophene, Fluorophenoxy, Benzothiophene carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(4-fluorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-{[(4-fluorophenoxy)acetyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

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